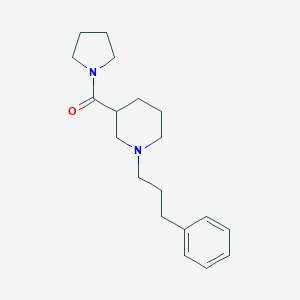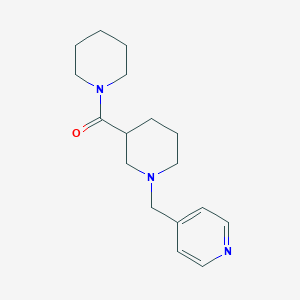![molecular formula C17H27N3O B247438 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine, also known as DMPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine has been studied for its potential therapeutic applications, including as an antipsychotic agent and a treatment for drug addiction. Studies have shown that 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine has a high affinity for dopamine receptors, which are involved in the regulation of reward and motivation pathways in the brain.
作用機序
The mechanism of action of 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine involves its binding to dopamine receptors, specifically the D2 receptor subtype. This binding results in the inhibition of dopamine release, which may contribute to its antipsychotic and anti-addictive effects.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine has been shown to have significant effects on dopamine signaling pathways in the brain. In addition to its effects on dopamine release, 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine has also been shown to modulate the activity of other neurotransmitters, including serotonin and glutamate. These effects may contribute to its therapeutic potential.
実験室実験の利点と制限
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine is a useful tool for studying dopamine signaling pathways in the brain. Its high affinity for dopamine receptors allows for the selective modulation of dopamine release and signaling. However, its use in lab experiments may be limited by its potential toxicity and the need for careful dosing.
将来の方向性
Future research on 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine may focus on its potential therapeutic applications, including as a treatment for drug addiction and other psychiatric disorders. Additionally, further studies may explore the molecular mechanisms underlying its effects on dopamine signaling pathways, as well as its potential interactions with other neurotransmitter systems. Finally, the development of more selective and potent 2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine analogs may lead to improved therapeutic efficacy and reduced toxicity.
合成法
2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine can be synthesized through a multi-step process involving the reaction of morpholine, 2,6-dimethylphenol, and 1-(pyridin-2-ylmethyl)piperidine. The final product is obtained through purification and isolation steps.
特性
分子式 |
C17H27N3O |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2,6-dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14-11-20(12-15(2)21-14)17-6-9-19(10-7-17)13-16-5-3-4-8-18-16/h3-5,8,14-15,17H,6-7,9-13H2,1-2H3 |
InChIキー |
RFBDWXWUTHLRTG-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=N3 |
正規SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)
![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)
